![molecular formula C17H13ClN2O3 B12895329 Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate CAS No. 13575-29-6](/img/structure/B12895329.png)
Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a benzyl group, a chlorophenyl group, and a carbamate group attached to the oxazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate typically involves the formation of the oxazole ring followed by the introduction of the benzyl and carbamate groups. One common synthetic route starts with the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form an amide intermediate. This intermediate is then cyclized to form the oxazole ring. The final step involves the reaction of the oxazole derivative with benzyl chloroformate to introduce the benzyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted oxazole derivatives.
科学研究应用
Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate involves its interaction with specific molecular targets. The oxazole ring and attached functional groups can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- Benzyl (5-(4-methoxyphenyl)oxazol-2-yl)carbamate
- Benzyl (5-(4-fluorophenyl)oxazol-2-yl)carbamate
- Benzyl (5-(4-bromophenyl)oxazol-2-yl)carbamate
Uniqueness
Benzyl (5-(4-chlorophenyl)oxazol-2-yl)carbamate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
13575-29-6 |
|---|---|
分子式 |
C17H13ClN2O3 |
分子量 |
328.7 g/mol |
IUPAC 名称 |
benzyl N-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate |
InChI |
InChI=1S/C17H13ClN2O3/c18-14-8-6-13(7-9-14)15-10-19-16(23-15)20-17(21)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20,21) |
InChI 键 |
AFZFKZOXIBHJFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(O2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


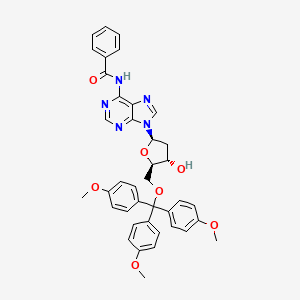
![1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B12895255.png)
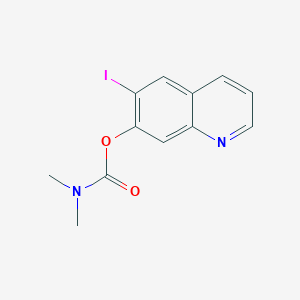
![Ethyl 2-[8-[(5-ethoxycarbonyl-4-oxo-3H-pyrimidin-2-YL)amino]octylamino]-4-oxo-3H-pyrimidine-5-carboxylate](/img/structure/B12895259.png)
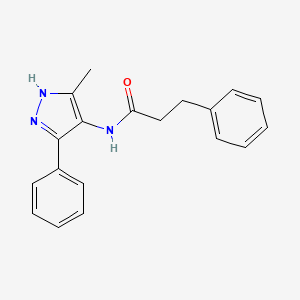
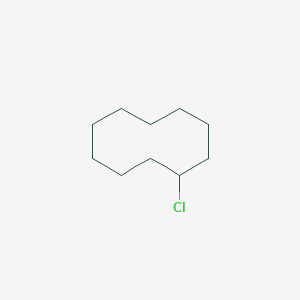

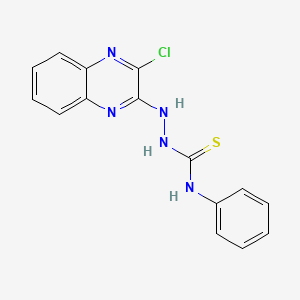

![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B12895308.png)
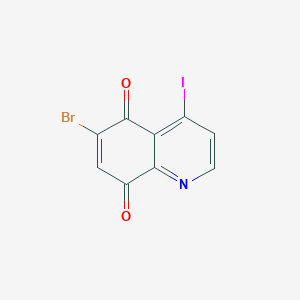
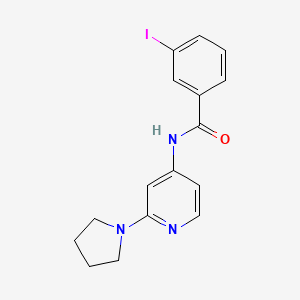
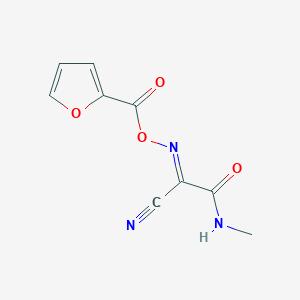
![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
